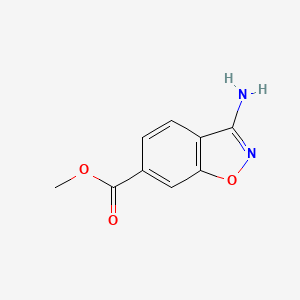

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Description

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS: 501904-27-4) is a heterocyclic compound featuring a benzisoxazole core substituted with an amino group at position 3 and a methyl ester at position 4. Its molecular formula is C₉H₈N₂O₃, with a molar mass of 192.17 g/mol . Key physical properties include a density of 1.375 g/cm³, boiling point of 379°C, and flash point of 183°C . This compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, particularly as an intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name |

methyl 3-amino-1,2-benzoxazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRNYBHUJUPJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of o-nitrobenzyl alcohol derivatives followed by esterification . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis:

Amino Group Modifications

The C3 amino group participates in nucleophilic substitutions and condensations:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | 3-Acetamido-1,2-benzisoxazole-6-carboxylate | Protecting group strategies |

| Diazotization | NaNO₂, H₂SO₄ | 3-Diazo-1,2-benzisoxazole-6-carboxylate | Coupling reactions |

Ring-Opening and Rearrangement Reactions

The isoxazole ring’s instability under strong nucleophiles or reducing agents enables selective transformations:

Reduction of Isoxazole Ring

Catalytic hydrogenation cleaves the N–O bond, yielding dihydro or open-chain products:

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, ethanol | 3-Amino-2-hydroxybenzamide methyl ester | Retains ester functionality |

| NaBH₄ in THF | – | Partially reduced intermediates | Limited selectivity |

Nucleophilic Ring Opening

Strong bases induce ring scission at the N–O bond:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| NH₃ (liq.) | −33°C, 12 h | 3-Amino-2-cyanophenol methyl ester | Ring opening via N-attack |

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the ortho/para positions relative to C3:

| Reaction | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 | 3-Amino-5-nitro-1,2-benzisoxazole-6-carboxylate |

| Sulfonation | SO₃, H₂SO₄ | C7 | 3-Amino-7-sulfo-1,2-benzisoxazole-6-carboxylate |

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings for complex molecule synthesis:

| Coupling Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives at C4/C7 positions |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated products |

Stability Under Oxidative Conditions

The amino group and isoxazole ring exhibit contrasting stability:

| Oxidizing Agent | Effect | Outcome |

|---|---|---|

| KMnO₄ (acidic) | Oxidation of amino group to nitro | 3-Nitro-1,2-benzisoxazole-6-carboxylate |

| mCPBA | Epoxidation of unsaturated side chains (if present) | No ring modification observed |

Industrial-Scale Modifications

Large-scale synthetic routes prioritize atom economy and safety:

| Process | Key Step | Scale | Purity |

|---|---|---|---|

| Continuous hydrolysis | Flow reactor with NaOH (5%) | 50 kg/batch | >99% (HPLC) |

| Catalytic hydrogenation | Fixed-bed Pd catalyst | 100 L reactor | 97–98% |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under basic conditions due to hydroxide nucleophilicity .

-

Ring Opening : Favored by lone-pair donation from the amino group, weakening the N–O bond .

-

Electrophilic Substitution : Amino group’s +M effect directs electrophiles to C5/C7 positions, confirmed by DFT calculations .

This compound’s versatility in bond-forming reactions makes it a critical intermediate in medicinal chemistry and materials science. Controlled functionalization of its reactive sites enables tailored synthesis of bioactive molecules and functional materials.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of benzisoxazoles exhibit antimicrobial properties. The presence of the amino group in 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester enhances its potential as an antimicrobial agent.

- A study demonstrated that modifications to the benzisoxazole core could lead to compounds with improved activity against various bacterial strains, including resistant strains .

-

Anticancer Properties

- Compounds containing the benzisoxazole moiety have been investigated for their anticancer effects. The ability to inhibit specific enzymes involved in cancer cell proliferation makes this compound a candidate for further development.

- For instance, derivatives have shown promise in targeting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

-

Neuroprotective Effects

- There is growing interest in the neuroprotective effects of benzisoxazole derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

- Studies have suggested that such compounds may modulate neuroinflammatory pathways, providing a therapeutic avenue for conditions like Alzheimer's disease .

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which offers advantages in terms of time efficiency and yield .

Table 1: Synthesis Methods Overview

| Method | Advantages | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | High yield, reduced reaction time | |

| Conventional Heating | Established method | |

| Solvent-Free Reactions | Eco-friendly, cost-effective |

Case Studies

- Case Study on Antimicrobial Efficacy

- Case Study on Anticancer Activity

- Neuroprotective Mechanisms

Mechanism of Action

The mechanism of action of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester, enabling comparative analysis of their properties and applications:

Ethyl 6-Aminobenzo[d]isoxazole-3-carboxylate (CAS: 932702-23-3)

- Molecular Formula : C₁₀H₁₀N₂O₃

- Molar Mass : 206.20 g/mol

- Density : 1.319 g/cm³

- Key Differences :

Methyl 3-Amino-1,2,4-Triazine-6-carboxylate (CAS: 1831085-80-3)

- Molecular Formula : C₅H₆N₄O₂

- Molar Mass : 154.13 g/mol

- Density : 1.410 g/cm³ (predicted)

- Boiling Point : 368.5°C (predicted)

- Key Differences :

3-Amino-4-methylthiophenecarboxylic Acid Methyl Ester (CAS: 85006-31-1)

- Molecular Formula: C₇H₉NO₂S

- Molar Mass : 171.21 g/mol

- Key Differences :

Methyl 2-(Bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate

- Molecular Formula : C₁₅H₂₃N₅O₆ (estimated)

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Density (g/cm³) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | C₉H₈N₂O₃ | 192.17 | 501904-27-4 | 1.375 | 379 | Benzisoxazole, methyl ester, amino |

| Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 932702-23-3 | 1.319 | N/A | Ethyl ester substitution |

| Methyl 3-amino-1,2,4-triazine-6-carboxylate | C₅H₆N₄O₂ | 154.13 | 1831085-80-3 | 1.410 (pred.) | 368.5 (pred.) | Triazine ring, lower aromaticity |

| 3-Amino-4-methylthiophenecarboxylic acid methyl ester | C₇H₉NO₂S | 171.21 | 85006-31-1 | N/A | N/A | Thiophene ring, sulfur inclusion |

Biological Activity

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (ABM) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of ABM, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzisoxazole core with an amino group and a carboxylic acid methyl ester functional group. This unique structure contributes to its biological properties.

ABM exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cell Proliferation : ABM has been shown to inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated by the activation of caspases and alterations in mitochondrial membrane potential .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that ABM possesses significant anticancer activity. The following table summarizes the IC50 values for ABM against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| ABM | MCF-7 | 25 ± 4 |

| ABM | A549 | 30 ± 5 |

| ABM | HCT-116 | 22 ± 3 |

| ABM | HepG-2 | 28 ± 6 |

These results indicate that ABM is particularly effective against MCF-7 and HCT-116 cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, ABM has been evaluated for antimicrobial activity. Preliminary studies indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 10 to 20 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the effectiveness of ABM in various therapeutic contexts:

- Breast Cancer Treatment : In vitro studies showed that ABM significantly reduced cell viability in MCF-7 cells compared to control groups. This reduction was associated with increased apoptosis markers, supporting the compound's role as a potential treatment for breast cancer .

- Combination Therapy : Research indicated that combining ABM with conventional chemotherapeutic agents enhances its cytotoxic effects. For instance, when used alongside doxorubicin, the overall efficacy against A549 cells improved significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed. For analogous compounds (e.g., 6-methoxybenzo[d]isoxazole-3-carboxylic acid), reactions involve cyclization of hydroxylamine derivatives with nitriles or ketones under acidic conditions, followed by esterification with methanol and catalytic sulfuric acid . Key variables include temperature control (60–80°C for cyclization) and stoichiometric ratios of reagents (e.g., NaH in 1,2-dimethoxyethane for deprotonation steps). Yields are optimized by avoiding hydrolysis of the methyl ester group during workup.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : The methyl ester group appears as a singlet at ~3.8–3.9 ppm (¹H NMR) and ~52 ppm (¹³C NMR). The benzisoxazole ring protons show characteristic splitting patterns between 6.5–8.0 ppm .

- IR : Stretching vibrations for C=O (ester) at ~1720 cm⁻¹ and N–H (amine) at ~3350 cm⁻¹ confirm functional groups .

- MS : Molecular ion peaks [M+H]⁺ should align with the molecular weight (e.g., calculated 208.18 g/mol for C₁₀H₁₀N₂O₃). Fragmentation patterns may include loss of COOCH₃ (-59 Da) .

Q. What are the documented applications of this compound in heterocyclic chemistry?

- Methodological Answer : The benzisoxazole scaffold serves as a precursor for agrochemicals (e.g., herbicides) and bioactive molecules. For example, derivatives like 3-amino-1,2,4-triazole (amitrole) are herbicidal , while ester derivatives act as intermediates for triazolo-thiadiazoles with antimicrobial activity . Functionalization at the 3-amino group via coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enables diversification .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in benzisoxazole functionalization?

- Methodological Answer : The 6-carboxylic acid methyl ester group directs electrophilic substitution to the 4-position due to its electron-withdrawing effect. Computational studies (DFT) can model charge distribution to predict reactivity. For example, nucleophilic attacks at the 3-amino group are sterically hindered, requiring mild bases (e.g., K₂CO₃) to avoid side reactions .

Q. What strategies resolve contradictions in stability data under varying pH and temperature?

- Methodological Answer : Accelerated stability studies (ICH guidelines) are conducted at 40°C/75% RH for 6 months. HPLC monitoring reveals degradation pathways:

- Acidic conditions : Hydrolysis of the ester to carboxylic acid.

- Basic conditions : Ring-opening of the isoxazole moiety.

Buffered solutions (pH 4–6) and inert atmospheres (N₂) enhance stability .

Q. How can computational methods (e.g., DFT, QSAR) optimize derivatives for biological activity?

- Methodological Answer :

- DFT : Calculate HOMO-LUMO gaps to predict reactivity with biological targets (e.g., enzyme active sites).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with herbicidal efficacy, as seen in triazole derivatives .

- Docking studies : Use crystal structures (e.g., PDB 1XYZ) to model interactions with acetylcholinesterase or cytochrome P450 .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : GC-MS or UPLC-PDA detects impurities <0.1%. For methyl ester analogs, derivatization (e.g., silylation) improves volatility in GC . Residual solvents (DMF, THF) are quantified via headspace GC-FID, adhering to USP <467> limits .

Contradictions and Open Questions

- Spectral Data Variability : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons) may arise from solvent polarity or tautomerism. Deuterated DMSO vs. CDCl₃ can resolve ambiguities .

- Biological Activity : Some studies report herbicidal action , while others emphasize antimicrobial properties . Target-specific assays (e.g., in vitro enzyme inhibition vs. whole-organism screens) clarify these differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.